Eflornithine

Human African Trypanosomiasis Trypanocidal chemotherapy Case fatality rate

Eflornithine (DFMO) is the only irreversible ornithine decarboxylase inhibitor that achieves cerebrospinal fluid concentrations sufficient for late-stage HAT—suramin and pentamidine cannot. Its racemic mixture shows a 20-fold binding affinity differential between L- and D-enantiomers (KD 1.3 vs 28.3 µM), making enantiomeric purity critical for preclinical reproducibility. The DFMO+sulindac regimen reduced advanced colorectal adenomas by >90% vs. placebo; this magnitude is unmatched. For dermatology protocols, the 13.9% cream with laser/IPL achieves 93.5% complete hair removal, a 25.6 percentage-point gain over laser alone. Procure enantiopure L-DFMO for ODC-target studies; ≥98% enantiomeric excess required. Verify cold-chain logistics for parenteral formulations.

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 1069-31-4
Cat. No. B094061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEflornithine
CAS1069-31-4
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN.Cl
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
InChIKeyVLCYCQAOQCDTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>10 mg/mL

Eflornithine (DFMO) Procurement Guide: Quantified Differentiation for Trypanosomiasis, Hirsutism, and Cancer Chemoprevention Research


Eflornithine (CAS 1069-31-4; α-difluoromethylornithine, DFMO) is a low-molecular-weight (182.2 g/mol, C₆H₁₂F₂N₂O₂) mechanism-based, enzyme-activated irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in eukaryotic polyamine biosynthesis [1]. It is administered as a racemic mixture of L- and D-enantiomers that exhibit a 20-fold differential in target binding affinity [2]. Clinically, eflornithine is approved for intravenous treatment of late-stage Trypanosoma brucei gambiense human African trypanosomiasis (HAT) and as topical 13.9% cream (Vaniqa) for reduction of unwanted facial hair in women; it is also under active Phase III investigation as oral chemoprevention in combination with sulindac for colorectal adenoma recurrence, where it reduced advanced adenoma risk by >90% versus placebo [3]. Its elimination half-life is approximately 8 hours with predominantly renal excretion and negligible metabolism [1].

Why Eflornithine Cannot Be Interchanged with Other ODC Inhibitors, Trypanocides, or Anti-Hirsutism Agents: A Procurement Risk Assessment


Eflornithine occupies a singular position at the intersection of three therapeutic areas because its functional differentiation is determined by mechanistically distinct properties that no single analog replicates. First, among trypanocides, eflornithine is the only agent that irreversibly inhibits parasite ODC while achieving cerebrospinal fluid (CSF) concentrations sufficient for CNS-stage disease—suramin and pentamidine do not penetrate the blood-brain barrier, and melarsoprol, though CNS-active, carries a case fatality rate 3–4 times higher and a distinct resistance mechanism unrelated to the TbAAT6 transporter [1]. Second, the 20-fold differential in ODC binding affinity between L- and D-enantiomers (KD 1.3 vs 28.3 µM) means that chiral purity directly determines in vitro and in vivo potency; a racemic mixture is not pharmacokinetically interchangeable with enantiopure L-DFMO, which has an oral bioavailability of only 30% versus 59% for D-DFMO [2]. Third, in hirsutism, eflornithine is the only FDA-approved topical ODC inhibitor; systemic anti-androgens such as spironolactone act through an entirely different hormonal mechanism, and laser-based approaches do not pharmacologically suppress follicular polyamine biosynthesis [3]. Fourth, in cancer chemoprevention, eflornithine's synergy with sulindac yields >90% reduction in advanced colorectal adenomas relative to placebo—an effect magnitude not replicated by either agent alone or by other NSAID-chemopreventive combinations in comparable trials [4]. These orthogonal axes of differentiation—irreversible mechanism, enantiomer-specific pharmacology, CNS penetration profile, and disease-specific comparator outcomes—mean that substitution without quantitative head-to-head bridging data introduces unquantified efficacy and safety risk.

Eflornithine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Case Fatality Rate: Eflornithine vs Melarsoprol in Late-Stage Gambiense HAT (Multi-Centre Observational Study, n=10,461)

In a pooled analysis of 10,461 stage 2 HAT patients across nine Médecins Sans Frontières programmes in four countries, the case fatality rate (CFR) during treatment with eflornithine was 1.2%, compared with 4.9% for standard-course melarsoprol and 4.2% for short-course melarsoprol [1]. Kaplan-Meier 12-month relapse-free survival ranged from 79.9% to 97.4% for eflornithine versus 71.4% to 91.8% for standard melarsoprol; at 24 months, eflornithine survival was 68.6% to 93.7% versus 56.5% to 87.9% for melarsoprol [1]. With the exception of one programme, survival at 12 months exceeded 90% for eflornithine but fell below 90% for melarsoprol except in two sites [1]. In a separate single-country comparative study (n=661), eflornithine treatment was associated with 1.7% (5/288) deaths versus 4.8% (15/311) for standard melarsoprol (OR=2.87; 95% CI: 1.03–8.00) and 6.5% (4/62) for short-course melarsoprol (OR=3.90; 95% CI: 1.02–14.98); 1-year relapse incidence was 8.1% for eflornithine versus 14% for standard melarsoprol (HR=2.47; 95% CI: 1.22–5.03) and 15.5% for short-course melarsoprol (HR=6.65; 95% CI: 2.61–16.94) [2].

Human African Trypanosomiasis Trypanocidal chemotherapy Case fatality rate

Enantiomer-Specific ODC Binding Affinity: L-DFMO vs D-DFMO vs Racemic DFMO at Purified Human ODC

Using purified recombinant human ODC, Qu et al. (2003) determined inhibitor dissociation constants (KD) for enzyme-inhibitor complex formation: 28.3 ± 3.4 µM for D-DFMO, 1.3 ± 0.3 µM for L-DFMO, and 2.2 ± 0.4 µM for racemic D/L-DFMO [1]. The 21.8-fold lower KD for L-DFMO relative to D-DFMO was statistically significant (P<0.05). The probability of enzyme-inhibitor complex formation was calculated to be 20 times greater for L-DFMO than D-DFMO [1]. Irreversible inactivation rate constants (Kinact) were 0.25 ± 0.03, 0.15 ± 0.03, and 0.15 ± 0.03 min⁻¹ for D-, L-, and D/L-DFMO respectively—not statistically different (P>0.1)—indicating that enantiomers differ primarily in binding affinity rather than inactivation rate [1]. In vivo, these biochemical differences translate to stereoselective pharmacokinetics: oral bioavailability of L-DFMO is 30% vs 59% for D-DFMO in the rat model [2], and in human patients, plasma L-eflornithine concentrations average 52% of D-enantiomer concentrations despite greater intrinsic potency, with oral clearances of 17.4 L/h for L-eflornithine vs 8.23 L/h for D-eflornithine [3].

Ornithine decarboxylase inhibition Enantiomer potency Suicide inhibitor kinetics

Topical Eflornithine 13.9% Cream vs Placebo Vehicle: Clinician-Rated Marked Improvement in Facial Hirsutism (Randomized Controlled Trial, n=594)

In two double-blind, placebo-controlled pivotal trials (n=594 women who routinely removed facial hair at least twice weekly), eflornithine HCl 13.9% cream applied twice daily for 24 weeks produced clinician-rated marked improvement in 32% of treated patients versus 8% of vehicle-only patients [1]. A broader analysis considering all degrees of improvement showed that 58% of eflornithine recipients had some improvement compared with 34% of placebo recipients at week 24 [2]. By the end of 24 weeks of treatment, 70% of eflornithine-treated patients exhibited at least some reduction in the rate of hair growth compared with 41% of placebo-treated patients [3]. The treatment effect is gradual, with improvement becoming noticeable after 4–8 weeks and continuing through 24 weeks. Following treatment discontinuation, hair growth returns to pretreatment levels within 8 weeks, confirming the pharmacodynamic reversibility of ODC inhibition in hair follicles upon drug withdrawal [1].

Facial hirsutism Topical ODC inhibition Hair growth reduction

Eflornithine + Laser vs Laser Alone: Complete/Near-Complete Hair Removal in Facial Hirsutism (Randomized Bilateral Vehicle-Controlled Trial, n=31)

In a randomized, double-blind, placebo-controlled, right-left comparison study (Hamzavi et al., 2007; n=31 women), all subjects underwent long-pulse alexandrite laser treatment to the entire upper lip every 4 weeks for up to 6 sessions, while applying eflornithine 13.9% cream to one side of the upper lip and placebo to the contralateral side twice daily [1]. At study conclusion, 93.5% (29/31) of eflornithine-laser treated sites achieved complete or almost complete hair removal, compared with 67.9% (21/31) of placebo-laser treated sites (P<0.05) [1]. Blinded patient grading at final assessment (13/31, 41.9%) and hair count analysis both confirmed statistically significant differences favoring the eflornithine combination [1]. A separate split-face randomized trial of adjuvant eflornithine following intense pulsed light (IPL) photoepilation (n=22) demonstrated that eflornithine reduced hair regrowth by 14% at 1 month (P=0.007), 9% at 3 months (P=0.107), and 17% at 6 months (P=0.048) compared with no topical treatment on the control side [2].

Laser hair removal Adjuvant pharmacotherapy Synergistic hair reduction

NECT (Nifurtimox-Eflornithine Combination) vs Eflornithine Monotherapy: Non-Inferior Efficacy with 50% Shorter Treatment Duration (Randomized Phase III, n=109)

In a multicentre, randomized, open-label, non-inferiority trial (Kansiime et al., 2018; Uganda; n=109), NECT (eflornithine 200 mg/kg IV every 12 h for 7 days + oral nifurtimox 5 mg/kg every 8 h for 10 days) was compared to standard eflornithine monotherapy (100 mg/kg IV every 6 h for 14 days) [1]. Cure rates at 18 months post-treatment were 90.9% for NECT vs 88.9% for eflornithine in the intent-to-treat (ITT) and modified ITT populations; per-protocol cure rates were 90.6% vs 88.5% respectively [1]. The difference in cure rates was 0.02 (95% CI: −0.07 to 0.11), confirming non-inferiority within the prespecified 10% margin [1]. A meta-analysis of this and two prior randomized trials yielded an overall risk difference of 0.03 (95% CI: −0.02 to 0.08) [1]. Critically, NECT reduced the eflornithine infusion burden from 56 infusions over 14 days to 14 infusions over 7 days, simplifying logistics, reducing hospitalization duration, and lowering cost [1].

Combination chemotherapy NECT regimen Treatment duration reduction

Eflornithine + Sulindac vs Placebo: >90% Reduction in Advanced Colorectal Adenoma Recurrence (Randomized Phase III Trial, n=375)

In a randomized, double-blind, placebo-controlled Phase III trial (Meyskens et al., 2008; n=375 patients with history of resected colorectal adenomas), the combination of oral DFMO 500 mg/day plus sulindac 150 mg/day was compared to matched placebos over 36 months [1]. Adenoma recurrence at final colonoscopy was 12.3% (23/187) in the active treatment group versus 41.1% (70/188) in the placebo group (risk ratio 0.30; 95% CI: 0.20–0.47; P<0.001) [1]. Advanced adenoma recurrence was 0.7% (1/187) vs 8.2% (14/188) in the placebo group (risk ratio 0.085; 95% CI: 0.011–0.65; P<0.001)—a >90% relative risk reduction [1]. Multiple adenomas (>1) at final colonoscopy were found in 0.7% (1/187) of treated patients versus 13.2% (17/188) of placebo patients (risk ratio 0.055; 95% CI: 0.0074–0.41; P<0.001) [1]. A subsequent network meta-analysis of chemopreventive agents confirmed DFMO + sulindac as the most effective intervention, with a risk ratio of 0.24 (CrI 0.10–0.55) compared to placebo—numerically superior to aspirin (RR 0.77), celecoxib 800 mg (RR 0.56), and metformin (RR 0.56) [2].

Colorectal cancer chemoprevention Polyamine inhibition Combination chemoprevention

Eflornithine Procurement Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Sourcing


Late-Stage T. b. gambiense HAT Treatment Programmes: First-Line NECT or Eflornithine Monotherapy Procurement

For national HAT control programmes and humanitarian medical operations treating late-stage gambiense sleeping sickness, eflornithine-based regimens (NECT or monotherapy) are the evidence-preferred first-line options. The multi-site MSF data (n=10,461) demonstrating a 1.2% case fatality rate versus 4.9% with melarsoprol [1], combined with the NECT Phase III trial showing non-inferior 90.9% cure rate with a 75% reduction in infusion burden [2], establish the quantitative basis for procuring eflornithine as the backbone agent for CNS-stage disease. Procurement volumes should account for the NECT regimen (14 IV infusions per patient over 7 days) or monotherapy (56 infusions over 14 days), with attention to cold-chain requirements for the parenteral formulation. As melarsoprol treatment failures increase in certain foci, eflornithine procurement is the evidence-mandated contingency [1].

Colorectal Cancer Chemoprevention Clinical Trials: Eflornithine-Sulindac Combination as the Reference Polyamine-Targeting Regimen

Investigators designing Phase II/III colorectal adenoma prevention trials should consider the DFMO 500 mg/day + sulindac 150 mg/day combination as the quantitatively best-supported chemopreventive regimen. The Meyskens et al. (2008) data showing >90% reduction in advanced adenomas (0.7% vs 8.2% placebo) and a 70% reduction in any adenoma recurrence (12.3% vs 41.1%) [3] has been confirmed as the most effective intervention in network meta-analysis with RR 0.24 (CrI 0.10–0.55) [4]. For procurement in chemoprevention research, oral eflornithine hydrochloride (500 mg tablets or bulk API for formulation) is required. The ongoing PACES Phase III trial (S0820) testing eflornithine ± sulindac in Stage 0-III colon cancer survivors further supports the pipeline demand for GMP-grade oral eflornithine [5].

Combination Laser-Pharmacotherapy Protocols for Facial Hirsutism: Eflornithine 13.9% Cream as Evidence-Based Adjuvant

Dermatology clinics and clinical research programmes combining laser or IPL photoepilation with pharmacological hair growth suppression should procure eflornithine 13.9% cream based on the Hamzavi et al. (2007) randomized controlled evidence: 93.5% complete/near-complete hair removal with the combination versus 67.9% with laser alone (absolute gain of 25.6 percentage points) [6]. The additional adjuvant data showing 14–17% reduction in hair regrowth at 1–6 months post-IPL [7] support procurement for maintenance protocols. This combination approach is particularly relevant for patients with coarse, dark facial hair where laser monotherapy achieves incomplete clearance, and for clinical trials evaluating optimized hirsutism treatment algorithms.

Enantiomer-Specific ODC Pharmacology Research: L-DFMO as the High-Potency Tool Compound

For biochemical, pharmacological, and drug development studies targeting ODC, procurement of enantiopure L-eflornithine (CAS 66640-93-5) rather than racemic DFMO is mandated by the 20-fold potency differential (KD 1.3 vs 28.3 µM for L- vs D-DFMO) [8]. However, researchers must account for the stereoselective pharmacokinetic inversion: L-DFMO oral bioavailability in the rat is 30% versus 59% for D-DFMO [9], and in humans L-eflornithine plasma concentrations average 52% of D-enantiomer levels despite greater intrinsic activity [10]. This creates a complex potency-exposure relationship that necessitates enantiomer-specific bioanalytical methods (chiral LC-MS/MS) in any preclinical or clinical study design. Procurement specifications should require certificate of analysis documenting enantiomeric excess (>98% for L-DFMO) and absence of D-enantiomer contamination, as even 5% D-DFMO impurity can confound PK/PD interpretation given the differential bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eflornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.